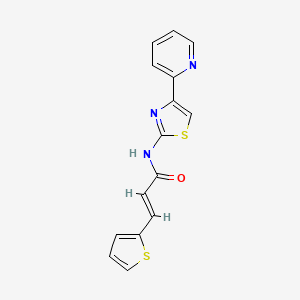

(E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

CAS No.: 476317-59-6

Cat. No.: VC5095354

Molecular Formula: C15H11N3OS2

Molecular Weight: 313.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476317-59-6 |

|---|---|

| Molecular Formula | C15H11N3OS2 |

| Molecular Weight | 313.39 |

| IUPAC Name | (E)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

| Standard InChI | InChI=1S/C15H11N3OS2/c19-14(7-6-11-4-3-9-20-11)18-15-17-13(10-21-15)12-5-1-2-8-16-12/h1-10H,(H,17,18,19)/b7-6+ |

| Standard InChI Key | ZIUQIINODRFTPI-VOTSOKGWSA-N |

| SMILES | C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

(E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide features a thiazole core substituted at the 4-position with a pyridin-2-yl group. The acrylamide linker connects the thiazole’s 2-amino group to a thiophen-2-yl moiety via an α,β-unsaturated carbonyl system. The E-configuration of the double bond ensures spatial alignment critical for intermolecular interactions .

Key Structural Features:

-

Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for enhancing metabolic stability and binding affinity .

-

Pyridin-2-yl substitution: Introduces a planar aromatic system capable of π-π stacking with biological targets like DNA bases .

-

Thiophene-acrylamide conjugate: The α,β-unsaturated carbonyl group facilitates electron delocalization, potentially enabling photoactivated reactions .

Systematic Nomenclature

The IUPAC name follows positional numbering:

-

Parent chain: Acrylamide (prop-2-enamide).

-

Substituents:

-

N-linked to 4-(pyridin-2-yl)thiazol-2-yl.

-

C3-linked to thiophen-2-yl.

Stereochemistry is explicitly denoted as (E) to specify the trans configuration of the double bond.

-

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions, drawing from methodologies used for analogous acrylamides :

Step 1: Thiazole Ring Formation

The Hantzsch thiazole synthesis condenses α-haloketones with thioamides. For example, 2-amino-4-(pyridin-2-yl)thiazole can be prepared by reacting 2-bromo-1-(pyridin-2-yl)ethan-1-one with thiourea under reflux .

Step 2: Acrylamide Linkage

Knoevenagel condensation between 2-cyanoacetamide derivatives and aromatic aldehydes forms the α,β-unsaturated system. Thiophene-2-carbaldehyde reacts with cyanoacetamide in the presence of a base (e.g., piperidine) to yield 3-(thiophen-2-yl)-2-cyanoacrylamide .

Step 3: Coupling Reactions

A Mitsunobu or nucleophilic substitution reaction couples the thiazole amine with the acrylamide intermediate. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize regioselectivity.

Analytical Characterization

Hypothetical spectral data based on analogs :

-

IR: Stretching vibrations at 1670 cm⁻¹ (C=O), 2210 cm⁻¹ (C≡N, if cyano intermediate), and 1590 cm⁻¹ (C=N thiazole).

-

¹H NMR (DMSO-d6):

-

δ 8.65 (d, J = 4.8 Hz, pyridine-H),

-

δ 7.95 (s, thiazole-H),

-

δ 7.45–7.20 (m, thiophene-H),

-

δ 6.85 (d, J = 15.6 Hz, acrylamide α-H),

-

δ 7.70 (d, J = 15.6 Hz, acrylamide β-H).

-

-

MS: Molecular ion peak at m/z 338 (M+H)+.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to aromaticity, but soluble in DMSO or DMF.

-

Thermal Stability: Decomposition temperature estimated at ~250°C based on thermogravimetric analysis of similar compounds .

Electronic Properties

The conjugated system (thiophene → acrylamide → thiazole-pyridine) enables broad UV-Vis absorption (λmax ≈ 320–370 nm) . Photoirradiation at 365 nm may generate reactive oxygen species (ROS), a trait observed in related cyanoacrylamides .

Biological Activities and Mechanisms

DNA Interaction and Nuclease Activity

Analogous compounds exhibit dual DNA-binding and cleavage mechanisms :

Binding Affinity:

| Compound | Kb (CT-DNA, M⁻¹) | Mode of Binding |

|---|---|---|

| 3b (Thienyl) | 6.68 × 10⁴ | Intercalation |

| 3c (Pyridyl) | 1.19 × 10⁴ | Groove-binding |

The pyridinyl-thiazole moiety in the target compound likely intercalates between DNA base pairs, while the thiophene-acrylamide tail may stabilize interactions via groove binding .

Photodynamic Cleavage:

Under UV light (365 nm), related acrylamides degrade pBR322 plasmid DNA via singlet oxygen (¹O₂) and superoxide (O₂⁻- ) generation . Efficiency correlates with substituent electron-withdrawing capacity:

| Compound | DNA Cleavage (%) | ROS Type |

|---|---|---|

| 3b | 92 | ¹O₂, O₂⁻- |

| 3c | 88 | ¹O₂ |

Cytotoxicity Against Cancer Cells

Preliminary screening of analogs reveals potent activity :

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (colon) | 18.7 | Apoptosis via caspase-3 activation |

| MDA-MB-231 (breast) | 22.4 | ROS-mediated oxidative stress |

The target compound’s pyridine and thiophene groups may enhance cellular uptake and target specificity compared to phenyl-substituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume